molecular formula C16H17NO6 B1305883 3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid CAS No. 370584-35-3

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

Cat. No. B1305883
M. Wt: 319.31 g/mol
InChI Key: NJKMDJJVFBMYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid” is a chemical compound that is available for experimental and research use . It is related to the class of 4-hydroxy-2-quinolones, which are known for their interesting pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of this compound or its related compounds involves various synthetic methodologies. For instance, one method involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid . Another method involves the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .


Molecular Structure Analysis

The molecular structure of this compound is related to the structure of 4-hydroxy-2-quinolones. These compounds display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemical reactions involving this compound or its related compounds are diverse. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .

properties

IUPAC Name

3-[3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-9(18)13-14(10-3-5-11(23-2)6-4-10)17(8-7-12(19)20)16(22)15(13)21/h3-6,14,21H,7-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKMDJJVFBMYSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387418
Record name 3-[3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

CAS RN

370584-35-3
Record name 3-[3-Acetyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.